molecular formula C14H11N3O6 B13752019 Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- CAS No. 5428-51-3

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-

Cat. No.: B13752019
CAS No.: 5428-51-3
M. Wt: 317.25 g/mol
InChI Key: CENHPWNADSTTBN-UHFFFAOYSA-N
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Description

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- (CAS 38259-78-8) is a nitro-substituted benzamide derivative with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol . Its structure comprises a benzamide core with a 4-nitro group on the aromatic ring and an N-(2-methoxy-4-nitrophenyl) substituent (Figure 1).

Properties

CAS No.

5428-51-3

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-13-8-11(17(21)22)6-7-12(13)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18)

InChI Key

CENHPWNADSTTBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Reduction: The major products are the corresponding amines, such as N-(2-amino-4-methoxyphenyl)-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Chemistry

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions: The nitro group can be reduced or substituted to form derivatives with enhanced properties.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to yield amines, which are important intermediates in drug synthesis.

Biology

In biological research, this compound has been studied for its potential interactions with enzymes and receptors:

  • Enzyme Inhibition Studies: Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes, suggesting potential applications in drug design targeting metabolic pathways .
  • Antimicrobial Activity: The sulfonamide structure present in related compounds has shown effectiveness against bacterial infections by inhibiting folic acid synthesis.

Medicine

Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- is being investigated for its potential as a pharmaceutical intermediate:

  • Pharmaceutical Development: Its unique functional groups may enhance binding affinity to biological targets, making it a candidate for developing new therapeutic agents .
  • Case Study: MAO Inhibition - Similar compounds have demonstrated selective inhibition of monoamine oxidase enzymes (MAO A and B), which are crucial in treating neurodegenerative diseases such as Parkinson's .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro groups can participate in redox reactions, while the methoxy group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Table 1: Key Structural Features of Comparable Benzamides
Compound Name Molecular Formula Substituents on Benzamide Core Substituents on Phenyl Ring Molecular Weight (g/mol) LogP* (Predicted)
Target Compound C₁₄H₁₂N₂O₄ 4-NO₂ 2-OCH₃, 4-NO₂ 272.26 ~3.0
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 4-Br 4-OCH₃, 2-NO₂ 367.16 ~3.5
3-Fluoro-N-(2-methoxy-4-nitrophenyl)benzamide C₁₄H₁₁FN₂O₄ 3-F 2-OCH₃, 4-NO₂ 290.25 ~2.8
N-Methyl-N-(3-methylphenyl)-4-nitrobenzamide C₁₅H₁₄N₂O₃ 4-NO₂ N-CH₃, 3-CH₃ 270.29 ~3.2
N-(3-Nitrophenyl)-4-methoxybenzamide C₁₄H₁₂N₂O₄ 4-OCH₃ 3-NO₂ 272.26 ~2.9
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitro group (strong electron-withdrawing) contrasts with 4-bromo in 4MNB (moderately electron-withdrawing) and 3-fluoro in the fluoro analog . Methoxy groups (electron-donating) in the target compound and 4MNB may influence solubility and hydrogen-bonding capacity compared to halogen or alkyl substituents .

Positional Isomerism :

  • In N-(3-nitrophenyl)-4-methoxybenzamide , the nitro group is at the phenyl ring’s 3-position , altering steric interactions and hydrogen-bonding motifs compared to the target compound’s 4-nitro configuration.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing :
  • The target compound’s amide NH and nitro oxygen atoms can act as hydrogen bond donors/acceptors, influencing crystal packing. Similar compounds, such as 4MNB, exhibit halogen bonding (Br···O interactions) , while the fluoro analog may rely more on C–H···O interactions due to fluorine’s low polarizability .
  • highlights the importance of graph set analysis in understanding hydrogen-bonding networks, which are critical for predicting solubility and stability .
Lipophilicity (LogP) :
  • The target compound’s predicted LogP (~3.0) suggests moderate lipophilicity, comparable to N-(3-nitrophenyl)-4-methoxybenzamide (~2.9) . Bromine’s hydrophobicity increases 4MNB’s LogP (~3.5), while fluorine’s electronegativity reduces it in the fluoro analog (~2.8) .

Biological Activity

Benzamide derivatives, particularly N-(2-methoxy-4-nitrophenyl)-4-nitro-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-methoxy-4-nitrophenyl)-4-nitro- is characterized by the following structural features:

  • Molecular Formula : C14H12N4O5
  • Functional Groups : Methoxy (-OCH₃), Nitro (-NO₂), and Benzamide structure.

The presence of these functional groups is crucial for its biological interactions, enhancing lipophilicity and facilitating cellular uptake.

The biological activity of N-(2-methoxy-4-nitrophenyl)-4-nitro- can be attributed to several mechanisms:

  • Bioreduction of Nitro Groups : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
  • Inhibition of Key Enzymes : Similar benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), impacting folate metabolism and cell growth .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens, likely due to its ability to disrupt bacterial folic acid synthesis through competitive inhibition.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of N-(2-methoxy-4-nitrophenyl)-4-nitro-. For instance:

  • In Vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL for various strains .
  • Mechanism : Its mechanism involves competitive inhibition with para-aminobenzoic acid, essential for bacterial folic acid synthesis.

Anticancer Properties

Research into the anticancer properties of N-(2-methoxy-4-nitrophenyl)-4-nitro- has yielded promising results:

  • Cell Proliferation Inhibition : In vitro studies indicated that the compound could inhibit the proliferation of cancer cells, with specific IC50 values reported for different cancer cell lines .
  • Case Studies : Clinical applications are being explored, where compounds with similar structures have shown extended survival rates in patients undergoing treatment for various cancers .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5
AntimicrobialEscherichia coli3.12 - 12.5
AnticancerVarious cancer cell lines52.0 - >100
Enzyme InhibitionDihydrofolate reductaseNot specified

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